N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: is a compound with an intriguing structure, combining an indole moiety, a tetrazole ring, and an amide group. Let’s break it down:
Indole: Indole is a significant heterocyclic system found in natural products, drugs, and biologically active compounds.
Tetrazole: The tetrazole ring is another important heterocyclic structure known for its biological activity. It often serves as a bioisostere for carboxylic acids and amides.
Amide: The amide functional group is prevalent in pharmaceuticals and has implications for drug design.
Preparation Methods
The synthetic routes to obtain this compound involve coupling reactions. One such method is the coupling between ibuprofen (a nonsteroidal anti-inflammatory drug) and tryptamine via amide bond formation, resulting in N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide . Further modifications yield the desired compound.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation may involve oxidants like KMnO4 or PCC, while reduction could use LiAlH4 or NaBH4.
Major Products: These reactions lead to diverse products, such as substituted indoles or modified tetrazoles.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigating its impact on cellular processes, gene expression, or enzyme activity.
Medicine: Assessing its pharmacological properties, toxicity, and potential therapeutic applications.
Industry: Considering its use in materials science, catalysis, or drug development.
Mechanism of Action
- The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other indole-tetrazole hybrids.
Similar Compounds: Explore related structures, such as other indole derivatives or tetrazole-containing compounds.
Properties
Molecular Formula |
C18H15BrN6O |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H15BrN6O/c19-14-5-6-16-13(11-14)7-9-24(16)10-8-20-18(26)15-3-1-2-4-17(15)25-12-21-22-23-25/h1-7,9,11-12H,8,10H2,(H,20,26) |
InChI Key |
CDHVGQBHTPZDFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CC3=C2C=CC(=C3)Br)N4C=NN=N4 |
Origin of Product |
United States |
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